Acetonitrile, [(4-nitrobenzoyl)oxy]-
Description
General Overview of Acetonitrile (B52724) Derivatives as Synthons and Solvents in Organic Synthesis
Acetonitrile (CH₃CN) is a cornerstone of organic chemistry, valued for its dual role as both a versatile solvent and a reactive synthon. researchgate.net As a solvent, it is a colorless, polar aprotic liquid, meaning it can dissolve a wide array of compounds, particularly polar substances, without participating in proton-transfer reactions. nih.govbldpharm.com Its high dielectric constant, miscibility with water and various organic solvents, and relatively low boiling point (81-82 °C) make it an ideal medium for numerous chemical transformations and purification techniques. researchgate.netbldpharm.com Acetonitrile is frequently employed as a solvent in substitution reactions, for the production of pharmaceuticals, and as a mobile phase in high-performance liquid chromatography (HPLC). nih.govbldpharm.comorgsyn.org
Beyond its function as a solvent, acetonitrile and its derivatives are significant building blocks, or synthons, in organic synthesis. researchgate.net The molecule's methyl protons are weakly acidic, allowing for deprotonation to form a nucleophilic anion that can participate in C-C bond formation. researchgate.net Furthermore, the carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity allows acetonitrile to serve as a source of nitrogen for synthesizing nitrogen-containing compounds like amides and various heterocycles, including pyridines and oxazoles. researchgate.net Acetonitrile derivatives can also act as "umpolung" synthons, where the typical reactivity is inverted; for instance, aryl acetonitrile derivatives can function as equivalents of aryl carbonyl groups. fishersci.comlookchem.com This versatility makes acetonitrile a valuable two-carbon building block for constructing more complex organic molecules. fishersci.fr
Table 1: Physicochemical Properties of Acetonitrile
| Property | Value |
| Chemical Formula | C₂H₃N |
| Molar Mass | 41.05 g/mol nih.gov |
| Appearance | Colorless liquid nih.gov |
| Odor | Aromatic, ether-like researchgate.netnih.gov |
| Density | 0.786 g/cm³ (at 25°C) orgsyn.org |
| Melting Point | -48 to -44 °C orgsyn.org |
| Boiling Point | 81.3 to 82.1 °C orgsyn.org |
| Solubility in Water | Miscible orgsyn.org |
| Acidity (pKa) | ~25 researchgate.net |
Significance of Ester Functionalities and Nitrobenzoyl Moieties in Advanced Organic Chemistry
Ester functionalities are among the most ubiquitous and important functional groups in organic chemistry. organic-chemistry.org Characterized by the RCOOR' structure, esters are central to both the natural world and industrial applications. organic-chemistry.org They are responsible for the natural fragrances and flavors of many fruits and flowers, such as the banana aroma of isoamyl acetate. organic-chemistry.org In industry, esters are crucial as solvents for paints and adhesives, and they serve as monomers in the production of polymers like polyesters. From a synthetic standpoint, esters are versatile intermediates. They can be readily synthesized through the esterification of carboxylic acids and alcohols and can be converted into a wide range of other functional groups, including carboxylic acids, alcohols, and amides, through reactions like hydrolysis and aminolysis.
The nitrobenzoyl moiety, particularly the 4-nitrobenzoyl group, introduces specific electronic and reactive properties to a molecule. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the reactivity of the attached aromatic ring and any associated functional groups. This electron-withdrawing nature makes nitroaromatic compounds key intermediates in synthesis, as the nitro group can be readily reduced to form an amino group, providing a pathway to anilines and other nitrogen-containing compounds. orgsyn.org This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other complex molecules. Furthermore, the nitrobenzoyl group itself can act as a protecting group or a leaving group in various reactions, and its derivatives are studied for their potential in medicinal chemistry.
Structural Elucidation and Academic Relevance of Acetonitrile, [(4-nitrobenzoyl)oxy]- within Ester-Nitrile Chemical Space
Acetonitrile, [(4-nitrobenzoyl)oxy]-, also known as cyanomethyl 4-nitrobenzoate (B1230335), is an organic compound that integrates the key functional groups discussed previously. Its structure consists of a 4-nitrobenzoyl group attached to a cyanomethyl group (-CH₂CN) via an ester linkage. While specific, in-depth academic research on this particular molecule (CAS Number: 17765-87-4) is limited in publicly accessible literature, its chemical nature and potential reactivity can be inferred from its constituent parts.
The molecule belongs to the ester-nitrile chemical space, a class of compounds containing both an ester and a nitrile functionality. The presence of the electrophilic carbon in the nitrile group and the carbonyl carbon of the ester provides two potential sites for nucleophilic attack. The strong electron-withdrawing effect of the 4-nitrobenzoyl group is expected to enhance the electrophilicity of the ester's carbonyl carbon, making it more susceptible to hydrolysis or other nucleophilic acyl substitution reactions compared to an unsubstituted benzoyl ester. The cyanomethyl portion of the molecule could potentially be utilized in synthetic applications where a masked or protected form of hydroxyacetonitrile is required. The academic relevance of such a compound would likely lie in its use as a specialized synthetic intermediate, a building block for heterocyclic synthesis, or as a substrate in mechanistic studies exploring the interplay of its distinct functional groups.
Table 2: Properties of Acetonitrile, [(4-nitrobenzoyl)oxy]-
| Property | Value / Structure |
| CAS Number | 17765-87-4 |
| Molecular Formula | C₉H₆N₂O₄ |
| Molecular Weight | 206.16 g/mol |
| Structure | O₂N-C₆H₄-C(O)O-CH₂-CN |
| Synonyms | Cyanomethyl 4-nitrobenzoate |
| Functional Groups | Nitrile, Ester, Nitroaromatic |
Historical Development and Evolution of Related Chemical Research Methodologies
The study of the chemical functionalities present in Acetonitrile, [(4-nitrobenzoyl)oxy]- is rooted in foundational developments in organic chemistry. The history of nitriles began in the late 18th century when chemist Carl Wilhelm Scheele first synthesized hydrogen cyanide in 1782. Throughout the 19th century, significant progress was made, including the preparation of benzonitrile (B105546) in 1832 and the development of key synthetic methods like the Kolbe nitrile synthesis, which involves the reaction of alkyl halides with cyanide salts.
The synthesis of esters via esterification is a classic reaction, with its principles established in the 19th century. The evolution of research methodologies has seen these fundamental reactions refined through the development of new catalysts and reaction conditions to improve yields and selectivity. The advent of spectroscopic techniques in the 20th century, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, revolutionized the ability to elucidate the structures of complex organic molecules, including those in the ester-nitrile class. Modern methodologies continue to advance, with a focus on more efficient, sustainable, and selective synthetic routes, such as photoredox catalysis and one-pot reactions that allow for the construction of complex molecules with multiple functional groups in a single sequence.
Structure
2D Structure
3D Structure
Properties
CAS No. |
949-04-2 |
|---|---|
Molecular Formula |
C9H6N2O4 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
cyanomethyl 4-nitrobenzoate |
InChI |
InChI=1S/C9H6N2O4/c10-5-6-15-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,6H2 |
InChI Key |
AFVRPYZEBCGWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Acetonitrile, 4 Nitrobenzoyl Oxy and Analogous Structures
Strategies for the Formation of the [(4-nitrobenzoyl)oxy]- Moiety and its Ester Linkages
The creation of the characteristic ester linkage in Acetonitrile (B52724), [(4-nitrobenzoyl)oxy]- is a critical step in its synthesis. This can be achieved through several established organic chemistry reactions, primarily focusing on acylation and esterification processes. The choice of method often depends on the desired scale, substrate compatibility, and reaction conditions.
Acylation Reactions Utilizing 4-Nitrobenzoyl Chloride and Related Reagents
A primary and highly effective method for forming the 4-nitrobenzoate (B1230335) ester is through the acylation of an appropriate alcohol with 4-nitrobenzoyl chloride. rsc.orglibretexts.org This reaction is a type of nucleophilic acyl substitution where the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. libretexts.org The high reactivity of acid chlorides makes this reaction efficient and generally irreversible, driving the formation of the ester product. libretexts.org
The general reaction proceeds by reacting the alcohol, in this case, hydroxyacetonitrile (glycolonitrile), with 4-nitrobenzoyl chloride. rsc.org The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct that is formed. rsc.orglibretexts.org The removal of HCl is crucial as it can lead to unwanted side reactions.
Key Features of Acylation with 4-Nitrobenzoyl Chloride:
High Reactivity: Acid chlorides are among the most reactive carboxylic acid derivatives, leading to rapid ester formation.
Irreversibility: The reaction is essentially irreversible, which helps to achieve high yields of the desired ester. libretexts.org
Mild Conditions: The reaction can often be performed under mild conditions, sometimes even at low temperatures. organic-chemistry.org
| Reagent 1 | Reagent 2 | Catalyst/Base | Product | Key Feature |
| 4-Nitrobenzoyl chloride | Hydroxyacetonitrile | Pyridine or other tertiary amine | Acetonitrile, [(4-nitrobenzoyl)oxy]- | Neutralizes HCl byproduct rsc.org |
| 4-Nitrobenzoyl chloride | Alcohol | None | Alkyl 4-nitrobenzoate | Reaction is feasible but slower; HCl gas is evolved rsc.org |
Esterification Approaches for Cyanomethyl-Containing Alcohols
Esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. The Fischer-Speier esterification is a classic example, where a carboxylic acid (4-nitrobenzoic acid) is reacted with an alcohol (hydroxyacetonitrile) in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.orgrsc.org
This reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction towards the product side and achieve high yields, water, a byproduct, must be removed from the reaction mixture. masterorganicchemistry.com This can be accomplished by using a Dean-Stark apparatus or by using a large excess of the alcohol reactant. masterorganicchemistry.com The acid catalyst works by protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com
While the Fischer esterification is a fundamental method, other reagents can be used to facilitate the esterification of cyanomethyl-containing alcohols under milder conditions. Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used in peptide synthesis, can activate the carboxylic acid for reaction with the alcohol. youtube.com
| Method | Carboxylic Acid | Alcohol | Catalyst/Reagent | Byproduct | Conditions |
| Fischer Esterification | 4-Nitrobenzoic acid | Hydroxyacetonitrile | Concentrated H₂SO₄ | Water | Heating, often with water removal masterorganicchemistry.comlibretexts.org |
| Acyl Chloride Method | 4-Nitrobenzoic acid (converted to acid chloride first) | Hydroxyacetonitrile | Thionyl chloride (SOCl₂), then Pyridine | SO₂, HCl | Two-step process, generally high yield libretexts.orgyoutube.com |
| Acid Anhydride Method | 4-Nitrobenzoic acid (converted to anhydride) | Hydroxyacetonitrile | Heat | 4-Nitrobenzoic acid | Slower than acyl chloride method libretexts.orgchemguide.co.uk |
Solid-Phase and Solution-Phase Synthetic Protocols
The synthesis of Acetonitrile, [(4-nitrobenzoyl)oxy]- and its analogs can be performed using either solution-phase or solid-phase techniques, each offering distinct advantages.
Solution-Phase Synthesis: This is the traditional approach where all reactants, reagents, and catalysts are dissolved in a suitable solvent. youtube.com Purification of the final product is typically achieved through techniques like extraction, crystallization, or chromatography. Solution-phase synthesis is highly versatile and allows for a wide range of reaction conditions and scales.
Solid-Phase Synthesis: Pioneered by Robert Bruce Merrifield, solid-phase peptide synthesis (SPPS) principles can be adapted for the synthesis of other small molecules, including esters. wikipedia.org In this methodology, the starting material is covalently attached to an insoluble polymer resin. wikipedia.org The synthesis proceeds by adding reagents in solution, and excess reagents and byproducts are simply washed away after each step. wikipedia.org This greatly simplifies the purification process. For the synthesis of a compound like Acetonitrile, [(4-nitrobenzoyl)oxy]-, one of the components (e.g., a hydroxy-functionalized resin) could be acylated with 4-nitrobenzoyl chloride, followed by a reaction to introduce the cyanomethyl group, and finally cleavage from the resin. While active esters were initially used infrequently in solid-phase synthesis due to slow reaction rates, the development of highly reactive esters and efficient catalysts has led to a revival of this approach. nih.gov
| Synthesis Phase | Description | Advantages | Disadvantages |
| Solution-Phase | All reactants are in a liquid phase. | Versatile, scalable, well-established. | Purification can be complex and time-consuming. |
| Solid-Phase | One reactant is attached to an insoluble polymer support. wikipedia.org | Simplified purification (washing and filtration), potential for automation. wikipedia.org | Can have lower yields, requires specialized resins, potential for incomplete reactions. |
Controlled Introduction of the Cyanomethyl Group into Organic Frameworks
The cyanomethyl group (-CH₂CN) is a valuable functional group in organic synthesis. organic-chemistry.org Methodologies for its controlled introduction are crucial for synthesizing a variety of nitrile-containing compounds, including precursors to Acetonitrile, [(4-nitrobenzoyl)oxy]-.
Transition Metal-Catalyzed Cyanomethylation Reactions (e.g., Cu- and Ni-Catalyzed Methods)
Transition metals, particularly copper (Cu) and nickel (Ni), are effective catalysts for cyanomethylation reactions. encyclopedia.pub These methods often utilize acetonitrile itself as the cyanomethyl source, which is advantageous due to its low cost and availability. acs.orgmdpi.com
Copper-Catalyzed Cyanomethylation: Copper catalysts have been widely employed in various cyanomethylation reactions. For instance, Cu(OAc)₂ has been used to catalyze the cyanomethylation of imines with acetonitrile, serving as both the reactant and the solvent. encyclopedia.pubnih.gov Other copper-catalyzed processes involve the alkylation of allylic alcohols with alkyl nitriles, which can proceed through a radical pathway. nih.gov These reactions demonstrate copper's ability to facilitate the formation of C-C bonds by activating the C-H bond of acetonitrile. scilit.comdntb.gov.ua
Nickel-Catalyzed Cyanomethylation: Nickel catalysts are also robust for C-H activation and cross-coupling reactions. dicp.ac.cn Nickel can catalyze the cyanomethylation of aldehydes using acetonitrile under base-free conditions. dicp.ac.cn Furthermore, dual catalytic systems combining nickel with photoredox catalysts have been developed for the decarboxylative cyanomethylation of aryl halides, showcasing a mild and efficient way to install the cyanomethyl group. acs.org A combination of copper and nickel catalysts has also been shown to effectively promote the cyanomethylation of alkenes with acetonitrile, providing a direct route to β,γ-unsaturated nitriles. acs.org
| Catalyst System | Substrate Type | Cyanomethyl Source | Key Features |
| Copper (Cu) | Imines, Allylic Alcohols, Alkenes | Acetonitrile | Often proceeds via radical intermediates; can tolerate various functional groups. encyclopedia.pubnih.govnih.gov |
| Nickel (Ni) | Aldehydes, Aryl Halides | Acetonitrile, Cesium cyanoacetate | Can proceed under base-free or mild photoredox conditions. dicp.ac.cnacs.org |
| Copper/Nickel (Cu/Ni) | Alkenes | Acetonitrile | Synergistic catalysis for high reaction efficiency in coupling sp² C-H and sp³ C-H bonds. acs.org |
Electrochemical Cyanomethylation Strategies for Selective Functionalization
Electrochemical synthesis offers a green and powerful alternative for generating reactive species under mild conditions, often avoiding the need for harsh chemical oxidants or reductants. organic-chemistry.orgeurekaselect.com Electrochemical methods can be used to generate the cyanomethyl anion or cyanomethyl radical from acetonitrile, which can then react with various electrophiles. eurekaselect.comresearchgate.net
The cathodic (reductive) generation of the cyanomethyl anion allows it to act as a nucleophile, reacting with carbonyl compounds like aldehydes to form β-hydroxy nitriles. researchgate.netnih.govresearchgate.net A significant challenge in these reactions can be the dehydration of the product; however, using electrochemical microflow reactors can suppress this side reaction by rapidly removing the product from the electrode surface. nih.govresearchgate.net
Electrochemical methods also enable the cyanomethylation of other substrates. For example, an electrochemical approach for the cyanomethylation of trimethylammonium salts proceeds via C-N bond cleavage, generating aryl radicals that can be trapped to form nitriles. organic-chemistry.org This strategy is notable for its high functional group compatibility and for avoiding the use of stoichiometric reducing agents or sacrificial anodes. organic-chemistry.org
| Electrochemical Method | Generated Species | Substrate | Product Type | Advantages |
| Cathodic Reduction | Cyanomethyl anion (⁻CH₂CN) | Aldehydes, Carbonyls | β-Hydroxy nitrile | Mild conditions, avoids strong bases. researchgate.netnih.gov |
| C-N Bond Cleavage | Cyanomethylating reagent reacts with electrochemically generated radical | Trimethylammonium salts | Aryl/Alkyl nitriles | High functional group tolerance, environmentally friendly. organic-chemistry.org |
Radical-Mediated Cyanomethylation Approaches and Reaction Efficiency
While traditional cyanomethylation reactions often involve the introduction of a cyanomethyl group (-CH2CN) onto a substrate, the synthesis of Acetonitrile, [(4-nitrobenzoyl)oxy]- requires the functionalization of the methyl group of acetonitrile itself. A plausible advanced approach involves the direct radical-mediated C(sp³)–H acyloxylation of acetonitrile. This strategy circumvents the need for pre-functionalized starting materials, proceeding via the direct activation of a C-H bond.
The proposed mechanism for such a reaction would likely involve the following key steps:
Radical Generation: A radical initiator, such as di-tert-butyl peroxide (DTBP) or tert-butyl peroxybenzoate (TBPB), is thermally or photochemically decomposed to generate highly reactive radicals (e.g., tert-butoxy (B1229062) radicals).
Hydrogen Abstraction: The generated radical abstracts a hydrogen atom from the methyl group of acetonitrile. This step is thermodynamically feasible due to the formation of a resonance-stabilized cyanomethyl radical (•CH2CN). mdpi.com
Acyloxylation: The cyanomethyl radical is then trapped by an acyloxylating agent. In the context of synthesizing the target molecule, this agent could be 4-nitrobenzoic acid or a derivative. However, a more direct and efficient approach would likely involve the use of a peroxide like di(4-nitrobenzoyl) peroxide. The peroxide can react with the cyanomethyl radical to form the desired product, Acetonitrile, [(4-nitrobenzoyl)oxy]-.
The efficiency of such radical-mediated reactions is influenced by several factors, including the choice of radical initiator, the concentration of reactants, temperature, and the presence of any catalysts or additives. While direct C-H acyloxylation of acetonitrile has not been extensively documented, analogous radical C-H functionalizations of other sp³-hybridized carbons are well-established, lending credence to this proposed synthetic route. acs.orgorganic-chemistry.org
The reaction efficiency can be optimized by carefully controlling the reaction parameters. For instance, the slow addition of the radical initiator can maintain a low concentration of radicals, minimizing side reactions such as radical dimerization. The choice of solvent is also critical; however, in this case, acetonitrile can serve as both the reactant and the solvent.
Table 1: Comparison of Radical Initiators for Analogous C-H Functionalization Reactions
| Radical Initiator | Typical Decomposition Temperature (°C) | Common Applications | Potential Advantages for Acetonitrile Acyloxylation |
| Di-tert-butyl peroxide (DTBP) | 120-140 | C-H functionalization, polymerization | Clean decomposition products (acetone, tert-butanol) |
| tert-Butyl peroxybenzoate (TBPB) | 100-120 | C-H functionalization, polymerization | Lower decomposition temperature than DTBP |
| Benzoyl peroxide (BPO) | 80-100 | Polymerization, acyloxylation | Can also act as an acyloxylating agent source |
Green Chemistry Principles in the Synthesis of Acetonitrile, [(4-nitrobenzoyl)oxy]-
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of Acetonitrile, [(4-nitrobenzoyl)oxy]- can be approached with these principles in mind, focusing on mechanochemistry, solvent reduction, and atom economy.
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising green alternative to traditional solvent-based synthesis. For the synthesis of ester derivatives analogous to Acetonitrile, [(4-nitrobenzoyl)oxy]-, mechanochemical approaches, typically involving ball milling, can offer several advantages, including reduced solvent usage, lower energy consumption, and potentially faster reaction times.
A plausible mechanochemical route to the target molecule could involve the milling of a cyanohydrin precursor with 4-nitrobenzoic acid or an activated derivative in the presence of a suitable catalyst. While the direct mechanochemical acyloxylation of acetonitrile is a novel concept, the mechanosynthesis of other esters has been successfully demonstrated. These reactions often proceed in the solid state or with minimal amounts of liquid additives (liquid-assisted grinding).
Research on the mechanochemical synthesis of other organic compounds has shown that this technique can lead to different reactivity and selectivity compared to solution-phase reactions, opening up new synthetic possibilities.
Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. For the synthesis of Acetonitrile, [(4-nitrobenzoyl)oxy]-, solvent-free or reduced-solvent methodologies can be envisioned.
One approach is to conduct the reaction under solvent-free conditions, where the reactants themselves act as the reaction medium. For instance, the direct reaction of 4-nitrobenzoic acid with an excess of acetonitrile, potentially with a solid-supported catalyst, could be explored at elevated temperatures.
Alternatively, a more conventional esterification approach could be adapted to be solvent-free. For example, the reaction of a cyanohydrin precursor with 4-nitrobenzoyl chloride could be performed without a solvent, possibly with a non-volatile and recyclable ionic liquid as a catalyst and reaction medium. Several studies have demonstrated the successful solvent-free synthesis of cyanohydrin esters and other ester derivatives, often with high yields and simplified purification procedures. researchgate.netresearchgate.net
Table 2: Overview of Solvent-Free Esterification Approaches for Analogous Systems
| Method | Reactants | Catalyst/Conditions | Advantages |
| Direct Esterification | Carboxylic Acid, Alcohol | Acid or base catalyst, heat | Simple, direct |
| Acylation with Acyl Halide | Acyl Halide, Alcohol | Base (e.g., pyridine), room temp. | High reactivity |
| Acylation with Anhydride | Anhydride, Alcohol | Catalyst, heat | Avoids corrosive byproducts |
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgyork.ac.uk A higher atom economy signifies a greener process with less waste generation.
To evaluate the atom economy of potential synthetic routes to Acetonitrile, [(4-nitrobenzoyl)oxy]-, let's consider two hypothetical pathways:
Route 1: Traditional Esterification This route involves the esterification of a hypothetical cyanomethanol precursor (HOCH₂CN) with 4-nitrobenzoyl chloride.
HOCH₂CN + O₂N-C₆H₄-COCl → O₂N-C₆H₄-COOCH₂CN + HCl
Molecular Weight of Desired Product: 206.16 g/mol
Molecular Weight of Reactants: 57.05 g/mol (cyanomethanol) + 185.56 g/mol (4-nitrobenzoyl chloride) = 242.61 g/mol
Atom Economy: (206.16 / 242.61) * 100% = 84.98%
Route 2: Hypothetical Radical C-H Acyloxylation This route involves the direct reaction of acetonitrile with 4-nitrobenzoic acid in the presence of an oxidizing agent and a radical initiator. A simplified, idealized reaction is shown for calculation purposes, assuming an addition reaction with an activated species. For a more realistic calculation, let's consider a reaction with di(4-nitrobenzoyl) peroxide.
2 CH₃CN + (O₂N-C₆H₄-CO)₂O₂ → 2 O₂N-C₆H₄-COOCH₂CN
Molecular Weight of Desired Product (x2): 2 * 206.16 g/mol = 412.32 g/mol
Molecular Weight of Reactants: 2 * 41.05 g/mol (acetonitrile) + 330.22 g/mol (di(4-nitrobenzoyl) peroxide) = 412.32 g/mol
Atom Economy: (412.32 / 412.32) * 100% = 100%
Table 3: Atom Economy Comparison of Hypothetical Synthetic Routes
| Route | Description | Equation | Atom Economy (%) |
| 1 | Traditional Esterification | HOCH₂CN + O₂N-C₆H₄-COCl → Product + HCl | 84.98 |
| 2 | Radical C-H Acyloxylation | 2 CH₃CN + (O₂N-C₆H₄-CO)₂O₂ → 2 Product | 100 |
Mechanistic Investigations of Reactions Involving Acetonitrile, 4 Nitrobenzoyl Oxy
Reactivity Profiling of the Nitrile Functionality within Ester Conjugates
The nitrile group (C≡N) is a versatile functional group in organic chemistry, capable of undergoing a variety of transformations. When conjugated with an ester, its reactivity is influenced by the electronic effects of the ester moiety. Mechanistic investigations have sought to elucidate the precise nature of these reactions.
Nucleophilic Addition Pathways to the Nitrile Group and Subsequent Transformations
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbon-nitrogen triple bond, leading to the formation of an intermediate imine anion. This intermediate can then undergo further transformations depending on the reaction conditions and the nature of the nucleophile.
For instance, in the presence of a ruthenium catalyst and an amine base, acetonitrile (B52724) can be activated to act as a nucleophile itself, participating in 1,2-addition reactions to aldehydes and imines. Mechanistic studies suggest that the ruthenium complex activates the acetonitrile, facilitating its deprotonation and subsequent nucleophilic attack.
Kinetic studies on related systems, such as the reaction of β-nitrostyrenes with cyclic secondary amines in acetonitrile, have shown that these reactions can proceed through both uncatalyzed and catalyzed routes. The analysis of Brønsted-type plots and Hammett plots provides insights into the transition state structures and the electronic demands of the reaction. For example, linear Brønsted plots with βnuc values around 0.5 to 0.6 suggest a significant degree of bond formation in the transition state.
Table 1: Representative Data from Kinetic Studies of Nucleophilic Additions in Acetonitrile
| Reactant System | Kinetic Parameter | Value | Mechanistic Implication |
| β-Nitrostyrene + Piperidine | βnuc (uncatalyzed) | 0.51 | Moderate bond formation in the transition state. |
| β-Nitrostyrene + Piperidine | βnuc (catalyzed) | 0.61 | Increased bond formation in the catalyzed transition state. |
| β-Nitrostyrene + Amines | ρX (uncatalyzed) | 0.84 | Positive value indicates stabilization of negative charge in the transition state. |
| β-Nitrostyrene + Amines | ρX (catalyzed) | 2.10 | Larger positive value suggests greater charge development in the catalyzed pathway. |
Cycloaddition Reactions Involving the Nitrile Moiety (e.g., [2+2] Cycloadditions)
The nitrile group can also participate in cycloaddition reactions, acting as a 2π component. While [3+2] cycloadditions involving nitrile oxides are well-documented, [2+2] cycloadditions with nitriles are less common and often require photochemical activation or specialized catalysts.
Mechanistic studies of cycloaddition reactions, such as the [4+2] cycloaddition of nitroalkenes, indicate that these reactions can proceed through either a concerted or a stepwise pathway involving a zwitterionic intermediate. The polarity of the reactants and the reaction conditions play a crucial role in determining the operative mechanism. Computational studies, including DFT calculations, are often employed to model the transition states and intermediates to distinguish between these pathways.
Exploration of the Ester Linkage Reactivity and Cleavage Mechanisms
The ester linkage in Acetonitrile, [(4-nitrobenzoyl)oxy]- is another focal point for mechanistic studies. The reactivity of this group is significantly influenced by the presence of the electron-withdrawing 4-nitrobenzoyl group.
Intramolecular Acyl Transfer and Rearrangement Processes
Intramolecular acyl transfer reactions involve the migration of the acyl group (in this case, the 4-nitrobenzoyl group) from the oxygen atom to another nucleophilic site within the same molecule. While specific studies on Acetonitrile, [(4-nitrobenzoyl)oxy]- are not prevalent, the principles of intramolecular acyl transfer are well-established. These reactions typically proceed through a cyclic transition state, and their rates are highly dependent on the proximity and nucleophilicity of the accepting group, as well as the stability of the resulting product.
Role of the 4-Nitrobenzoyloxy Group as a Leaving Group in Substitution and Elimination Reactions
The 4-nitrobenzoyloxy group can function as a leaving group in nucleophilic substitution and elimination reactions. The stability of the departing group is a key factor in determining the rate of these reactions. The 4-nitrobenzoate (B1230335) anion is a relatively good leaving group due to the resonance stabilization provided by the nitro group and the carbonyl group.
Kinetic studies on the aminolysis of related esters, such as 4-nitrophenyl 3,5-dinitrobenzoate, in acetonitrile have provided detailed mechanistic insights. These studies have shown that such reactions can proceed through both uncatalyzed and amine-catalyzed pathways. The catalyzed pathway is often proposed to involve a six-membered cyclic transition state where a second amine molecule acts as a general base, facilitating the departure of the leaving group. Evidence for this includes upwardly curving rate profiles, linear Brønsted-type plots, and significant deuterium (B1214612) kinetic isotope effects.
Table 2: Activation Parameters for the Catalytic Aminolysis of a 4-Nitrophenyl Ester in Acetonitrile
| Parameter | Value | Interpretation |
| ΔH‡ | -0.80 kcal/mol | A negative enthalpy of activation suggests the formation of a pre-equilibrium complex or a highly ordered transition state. |
| ΔS‡ | -61.7 cal/(mol·K) | A large negative entropy of activation is consistent with a highly ordered, cyclic transition state involving multiple molecules. |
| Primary DKIE (kH/kD) | 3.23 | A significant primary kinetic isotope effect indicates that proton transfer is involved in the rate-determining step. |
This data is from a study on a related 4-nitrophenyl ester and serves to illustrate the mechanistic principles that would be relevant to the 4-nitrobenzoyloxy group.
Hydrolytic Stability and Decomposition Mechanisms (Excluding Safety Implications)
The hydrolytic stability of the ester linkage is a critical aspect of its reactivity profile. The hydrolysis of esters can be catalyzed by either acid or base. Mechanistic studies of acetonitrile hydrolysis have shown that the reaction proceeds through the initial formation of an acetamide (B32628) intermediate, which is then further hydrolyzed to acetic acid and ammonia.
The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. For Acetonitrile, [(4-nitrobenzoyl)oxy]-, the electron-withdrawing nature of the 4-nitrobenzoyl group would be expected to make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water, potentially accelerating the rate of hydrolysis compared to an ester with an electron-donating group. Detailed kinetic studies would be required to quantify this effect and to elucidate the precise mechanism of decomposition under various conditions.
Influence of the Aromatic Nitro Group on Chemical Reactivity
The presence of a nitro group on the aromatic ring of Acetonitrile, [(4-nitrobenzoyl)oxy]- profoundly influences its chemical behavior. This functional group is one of the most powerful electron-withdrawing groups in organic chemistry, a characteristic that dictates the reactivity of the entire molecule. nih.govyoutube.com The nitro group's impact is exerted through a combination of inductive and resonance effects, which modify the electron density distribution across the aromatic ring and adjacent functional groups, such as the carbonyl and the oxy-acetonitrile moieties. nih.gov This electronic influence is central to understanding the compound's participation in various chemical transformations, including nucleophilic reactions, selective reductions, and photochemical processes.
Electronic Effects (Electron-Withdrawing Properties) on Adjacent Functional Groups
The 4-nitro group significantly deactivates the benzene (B151609) ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution, although the latter is less common for this specific compound. nih.gov Its primary impact on the reactivity of Acetonitrile, [(4-nitrobenzoyl)oxy]- is the pronounced electron withdrawal from the benzoyl portion of the molecule. nih.govnih.gov
This electron-withdrawing effect operates through two distinct mechanisms:
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. youtube.com
Resonance Effect: The nitro group can delocalize the pi electrons of the aromatic ring, creating resonance structures where a positive charge resides on the ring, particularly at the ortho and para positions. youtube.com
The direct consequence for the adjacent functional groups is a significant increase in the electrophilicity of the carbonyl carbon. solubilityofthings.com The electron density at the carbonyl carbon is substantially reduced, making it a more potent target for attack by nucleophiles compared to an unsubstituted benzoyl analogue. This enhanced reactivity is a key feature in reactions such as ester hydrolysis or aminolysis. The strong electron-withdrawing nature of the nitro group also serves to stabilize the leaving group, the 4-nitrobenzoate anion, which can facilitate reactions involving the cleavage of the carbonyl-oxygen bond.
| Property | Unsubstituted Benzoyl Group | 4-Nitrobenzoyl Group | Scientific Rationale |
|---|---|---|---|
| Carbonyl Carbon Electrophilicity | Moderate | High | The -NO2 group withdraws electron density via induction and resonance, making the carbonyl carbon more electron-deficient and susceptible to nucleophilic attack. solubilityofthings.com |
| Reactivity Towards Nucleophiles | Standard | Enhanced | Increased electrophilicity of the carbonyl carbon leads to faster reaction rates with nucleophiles. nih.govnih.gov |
| Leaving Group Stability (pKa of Conjugate Acid) | Benzoic Acid (pKa ≈ 4.2) | 4-Nitrobenzoic Acid (pKa ≈ 3.4) | The electron-withdrawing nitro group stabilizes the negative charge on the carboxylate anion, making 4-nitrobenzoic acid a stronger acid and 4-nitrobenzoate a better leaving group. |
Selective Reduction Pathways of the Nitro Group and Intermediate Formation
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. jsynthchem.combeilstein-journals.org Given the presence of other potentially reducible functionalities in Acetonitrile, [(4-nitrobenzoyl)oxy]-, such as the ester group, achieving selective reduction of the nitro group is a significant synthetic challenge. A variety of methods have been developed to reduce nitroarenes chemoselectively. organic-chemistry.org
Common strategies for the selective reduction of aromatic nitro groups in the presence of ester functionalities include:
Catalytic Hydrogenation: While highly effective, reagents like Palladium on carbon (Pd/C) can sometimes lead to the reduction of other functional groups. commonorganicchemistry.com Raney Nickel is another option, often used where dehalogenation is a concern. commonorganicchemistry.com
Metal/Acid Systems: The use of metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in acidic media provides a mild and often selective method for nitro group reduction. commonorganicchemistry.com
Transfer Hydrogenation: Systems employing a hydrogen donor, such as hydrazine (B178648) or formic acid, in the presence of a catalyst can achieve selective reduction under mild conditions. For instance, a Ni(acac)2/PMHS system has been shown to be an excellent catalyst for the chemoselective transfer hydrogenation of nitro compounds. rsc.org
Metal-Free Reductions: Reagents like trichlorosilane (B8805176) (HSiCl3) in the presence of a tertiary amine can reduce aromatic nitro groups while tolerating ester groups. beilstein-journals.org
Borohydride (B1222165) Systems: While sodium borohydride (NaBH4) itself is generally not strong enough to reduce aromatic nitro groups, its reactivity can be enhanced by combining it with transition metal salts, such as FeCl2, to achieve selective reduction. jsynthchem.comd-nb.info
The reduction process from a nitro group (-NO2) to an amine (-NH2) is a six-electron reduction that proceeds through several distinct intermediates. The generally accepted pathway involves the formation of a nitroso (-NO) compound, followed by a hydroxylamine (B1172632) (-NHOH), which is then further reduced to the final amine product. researchgate.net Under certain conditions, these intermediates can be isolated or may react further to form dimeric species like azoxy, azo, or hydrazo compounds.
| Reagent/System | Typical Conditions | Selectivity Profile | Reference |
|---|---|---|---|
| Fe / Acid (e.g., AcOH, HCl) | Acidic, aqueous/alcoholic solvent | Good selectivity for nitro groups over many other functionalities, including esters. | commonorganicchemistry.com |
| SnCl2 / Acid | Acidic, alcoholic solvent | Mild and selective for nitro groups; tolerates esters, ketones, and nitriles. | commonorganicchemistry.com |
| H2 / Pd/C | Pressurized H2, various solvents | Highly efficient but can sometimes reduce other groups (e.g., C=C bonds, benzyl (B1604629) esters). Ester groups are generally stable. | commonorganicchemistry.com |
| NaBH4 / FeCl2 | Alcoholic solvent, room temperature | Demonstrates high chemoselectivity for reducing nitroarenes in the presence of ester groups. | d-nb.info |
| HSiCl3 / Tertiary Amine | Dichloromethane, room temperature | A metal-free method that shows wide applicability and tolerance for functional groups like esters and ketones. | beilstein-journals.org |
Photochemical Reactions and Photo-Deprotection Strategies
Nitroaromatic compounds are well-known for their photochemical activity. Specifically, ortho-nitrobenzyl derivatives are among the most widely used photolabile protecting groups (PPGs), often referred to as "caging" groups. wikipedia.orgresearchgate.net The mechanism for these ortho-isomers typically involves an intramolecular hydrogen atom abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate subsequently rearranges to release the protected substrate and form a 2-nitrosobenzaldehyde byproduct. wikipedia.org
However, Acetonitrile, [(4-nitrobenzoyl)oxy]- features a para-nitrobenzoyl group. Due to the spatial separation between the nitro group and the benzylic-type position (in this case, the ester linkage), the classical intramolecular hydrogen abstraction mechanism is not feasible. Consequently, the 4-nitrobenzoyl group is not considered a photolabile protecting group in the same vein as its ortho- counterpart and is generally more photostable.
Despite this, the 4-nitrobenzoyl chromophore can participate in other types of photochemical reactions. These reactions may be initiated by intermolecular processes or involve electron transfer mechanisms. For example, in the presence of photosensitizers or strong electron donors, the excited state of the 4-nitrobenzoyl moiety could potentially undergo electron transfer, leading to the formation of a radical anion, which could then trigger subsequent chemical reactions. nih.gov However, these pathways are highly dependent on the specific reaction conditions and are not typically employed for controlled photo-deprotection strategies.
| Feature | Ortho-Nitrobenzyl Group | Para-Nitrobenzyl Group |
|---|---|---|
| Primary Photochemical Mechanism | Intramolecular H-abstraction (Norrish Type II-like reaction). wikipedia.org | Generally photostable; may undergo intermolecular reactions or electron transfer. |
| Key Intermediate | Aci-nitro intermediate. | Radical anions may be formed under specific reductive conditions. nih.gov |
| Common Application | Widely used as a photolabile protecting group for various functional groups. researchgate.netresearchgate.net | Not typically used for photo-deprotection; used as a chromophore or an electron-withdrawing moiety. |
| Byproducts of Deprotection | Ortho-nitrosoaldehyde or ketone. wikipedia.org | N/A (as it is not a standard PPG). |
Identification and Characterization of Reaction Intermediates (e.g., Nitrilium Ions, Radical Species)
The mechanistic pathways of reactions involving Acetonitrile, [(4-nitrobenzoyl)oxy]- can involve various short-lived, highly reactive intermediates. The identification and characterization of these species are crucial for a complete understanding of the reaction mechanism. Depending on the reaction conditions (thermal, photochemical, or redox), different types of intermediates, such as nitrilium ions or radical species, may be formed. rsc.org
Nitrilium Ions: Nitrilium ions (R-C≡N⁺-R') are well-established reactive intermediates in organic chemistry. rsc.orgvu.nl They are key intermediates in transformations such as the Beckmann and Ritter reactions. vu.nl The structure of Acetonitrile, [(4-nitrobenzoyl)oxy]- suggests it could be a precursor to a nitrilium ion. For example, under acidic conditions or in the presence of a Lewis acid, protonation or coordination to the oxygen atom could weaken the N-O bond. Subsequent heterolytic cleavage of this bond would yield 4-nitrobenzoic acid and an acetonitrilium ion ([CH3C≡NH]⁺). This highly electrophilic intermediate would then be readily attacked by any available nucleophile in the reaction mixture.
Radical Species: Reactions involving single-electron transfer (SET) or photochemical excitation can generate radical intermediates.
Radical Anions: In reduction reactions, particularly those initiated by a SET process, the 4-nitrobenzoyl moiety can accept an electron to form a radical anion. nih.gov The high electron affinity of the nitroaromatic system makes this a favorable process. This radical anion is the first intermediate in the stepwise reduction of the nitro group to hydroxylamine and then to the amine.
Radical Cations and Neutral Radicals: Photolysis or reaction with strong oxidants could potentially lead to radical cations or neutral radical species, although these pathways are less common. The cleavage of the N-O bond could, under certain photochemical conditions, occur homolytically to generate an N-centered radical and a 4-nitrobenzoyloxy radical.
The detection of such transient species often requires specialized analytical techniques. Mass spectrometry is a powerful tool for detecting and characterizing charged intermediates directly from a reaction mixture. rsc.org Spectroscopic methods such as Electron Paramagnetic Resonance (EPR) are used to detect and study radical species, while transient absorption spectroscopy can be used to observe short-lived intermediates in photochemical reactions.
| Intermediate | Potential Formation Pathway | Role in Reaction | Characterization Methods |
|---|---|---|---|
| Acetonitrilium Ion ([CH3C≡NH]⁺) | Acid-catalyzed heterolysis of the N-O bond. | A powerful electrophile, susceptible to nucleophilic attack (e.g., in Ritter-type reactions). | Mass Spectrometry, NMR Spectroscopy (for stable salts). rsc.orgvu.nl |
| 4-Nitrobenzoyl Radical Anion | Single-electron transfer (SET) from a reducing agent. | The initial intermediate in the electrochemical or chemical reduction of the nitro group. nih.gov | Electron Paramagnetic Resonance (EPR) Spectroscopy, Cyclic Voltammetry. |
| 4-Nitrobenzoyloxy Radical | Homolytic cleavage of the N-O bond (e.g., via photolysis or thermolysis). | A highly reactive species that can participate in radical reactions like hydrogen abstraction or addition. | EPR Spectroscopy, Chemical Trapping. |
Advanced Applications in Organic Synthesis and Chemical Transformations
Acetonitrile (B52724), [(4-nitrobenzoyl)oxy]- as a Versatile Synthetic Reagent and Building Block
The unique combination of a reactive nitrile and a stable yet displaceable ester group positions Acetonitrile, [(4-nitrobenzoyl)oxy]- as a versatile building block in synthetic chemistry. Its utility stems from the ability to introduce the valuable cyanomethyl (-CH₂CN) unit into various molecular frameworks.
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. nih.gov Nitriles, in particular, are important intermediates because they enable the extension of carbon chains and can be converted into other functional groups like amines and carboxylic acids. cognitoedu.org Acetonitrile, [(4-nitrobenzoyl)oxy]- is structurally designed to act as an electrophilic source of the cyanomethyl group. In this role, a nucleophile attacks the methylene (B1212753) carbon (-CH₂-), displacing the 4-nitrobenzoate (B1230335) anion, which is a stable leaving group, thereby forming a new C-C or C-X bond.
This type of reaction, known as cyanomethylation, is a key strategy for synthesizing more complex molecules. organic-chemistry.org The process is analogous to well-established nucleophilic substitution reactions where an alkyl halide is treated with a cyanide salt, but it offers an alternative reagent for introducing the -CH₂CN group. chemrevise.org
Below is a table of representative bond-forming reactions where Acetonitrile, [(4-nitrobenzoyl)oxy]- could serve as the cyanomethylating agent, based on established chemical principles.
| Nucleophile Type | Example Nucleophile | Product Type | Bond Formed |
| Carbon | Enolate (e.g., from a ketone) | γ-Ketonitrile | C-C |
| Carbon | Organometallic (e.g., Grignard) | Substituted Acetonitrile | C-C |
| Nitrogen | Amine (R₂NH) | Aminonitrile | C-N |
| Oxygen | Alkoxide (RO⁻) | Alkoxyacetonitrile | C-O |
| Sulfur | Thiolate (RS⁻) | Thioacetonitrile | C-S |
This table illustrates the potential synthetic utility based on the compound's structure as an electrophilic cyanomethylating agent.
The cyanomethyl group is a valuable synthon in the construction of heterocyclic systems due to the reactivity of the nitrile functionality. While direct applications of Acetonitrile, [(4-nitrobenzoyl)oxy]- are not extensively documented, the strategic value of its core structure is demonstrated by the synthesis of related compounds.
A notable example involves the reductive cyclization of a structurally similar compound, methyl 2-cyanomethyl-3-nitrobenzoate. In this process, the nitro group is reduced to an amine, which then undergoes an intramolecular reaction with the cyanomethyl group to form a new ring system. This strategy was successfully employed to synthesize 5-aminoisoquinolin-1-one, a key nitrogen-containing heterocycle. researchgate.net This reaction highlights the potential of using a cyanomethyl group and a nitro group on the same aromatic ring as a powerful method for building complex fused heterocycles. researchgate.net
Table 1: Synthesis of 5-Aminoisoquinolin-1-one via Reductive Cyclization
| Starting Material | Key Reagents | Product | Heterocyclic Core |
|---|---|---|---|
| Methyl 2-cyanomethyl-3-nitrobenzoate | 1. DiBAL-H2. H₂/Pd-C | 5-Aminoisoquinolin-1-one | Isoquinolinone |
Data sourced from a study on the reductive cyclization of 2-cyanomethyl-3-nitrobenzoates. researchgate.net
This synthetic approach underscores the utility of the cyanomethylnitrobenzoate scaffold as a precursor for pharmacologically relevant heterocyclic structures.
The synthesis of the isoquinolinone core is a prime example of how the functionalities within a molecule like Acetonitrile, [(4-nitrobenzoyl)oxy]- can be leveraged to build elaborate nitrogen-containing scaffolds. researchgate.net The nitro group serves as a masked amine, which can be revealed under reductive conditions to participate in cyclization. Simultaneously, the cyanomethyl group acts as a key carbon and nitrogen source for the formation of the heterocyclic ring.
This dual functionality offers a strategic advantage for creating complex molecular architectures. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, or addition of nucleophiles, providing multiple pathways for further functionalization of the resulting scaffold. The aromatic nitro group, beyond its role in cyclization, can also be used to modulate the electronic properties of the molecule or serve as a handle for further synthetic modifications, making such compounds valuable in the development of functional materials.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be a cornerstone in determining the precise chemical structure of Acetonitrile (B52724), [(4-nitrobenzoyl)oxy]-. This technique provides detailed information about the local chemical environment of each atom within the molecule.
Multi-Dimensional NMR Techniques for Complex Structure Elucidation
To unambiguously assign all proton (¹H) and carbon (¹³C) signals and to elucidate the connectivity of the molecule, a suite of multi-dimensional NMR experiments would be necessary.
¹H NMR: This would provide initial information on the number of different proton environments and their integrations would indicate the relative number of protons of each type. The chemical shifts would be indicative of the electronic environment, with aromatic protons of the 4-nitrobenzoyl group expected in the downfield region and the methylene (B1212753) protons of the acetonitrile group at a characteristic shift.
¹³C NMR: This experiment would reveal the number of unique carbon environments. The carbonyl carbon of the ester and the nitrile carbon would have distinct chemical shifts.
COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton couplings, helping to identify adjacent protons, for instance, within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. This would be crucial for connecting the 4-nitrobenzoyl moiety to the oxyacetonitrile fragment through the ester linkage.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations |
| CH₂ | ~5.0 | ~60 | C=O, CN |
| C=O | - | ~165 | CH₂ |
| CN | - | ~115 | CH₂ |
| Aromatic CH | ~8.3 (d) | ~124 | Aromatic C, C=O |
| Aromatic CH | ~8.4 (d) | ~131 | Aromatic C |
| Aromatic C-NO₂ | - | ~151 | Aromatic CH |
| Aromatic C-C=O | - | ~135 | Aromatic CH, CH₂ |
Dynamic NMR for Conformational Studies and Reaction Kinetics
Dynamic NMR (DNMR) could be employed to study conformational changes, such as restricted rotation around single bonds, or to monitor the kinetics of reactions involving the compound. By analyzing peak shapes at different temperatures, information on the energy barriers of these dynamic processes could be obtained.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Analysis
Vibrational spectroscopy provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present. Key expected vibrations would include the strong C≡N stretch of the nitrile group, the C=O stretch of the ester, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡N and NO₂ symmetric stretches are typically strong in the Raman spectrum.
A table of expected vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N | Stretch | 2250 - 2270 |
| C=O (ester) | Stretch | 1730 - 1750 |
| NO₂ | Asymmetric Stretch | 1500 - 1550 |
| NO₂ | Symmetric Stretch | 1330 - 1370 |
| C-O (ester) | Stretch | 1250 - 1300 |
X-ray Crystallography for Precise Solid-State Structure Determination
Should a suitable single crystal of Acetonitrile, [(4-nitrobenzoyl)oxy]- be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would confirm the connectivity established by NMR and provide insights into the crystal packing.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be used. Analysis of the fragmentation pattern in the mass spectrum (MS/MS) would provide further structural information, as the molecule would break apart in a predictable manner, helping to confirm the presence of the 4-nitrobenzoyl and oxyacetonitrile fragments.
| Ion | m/z (calculated) |
| [M+H]⁺ | C₉H₇N₂O₄⁺ |
| [M+Na]⁺ | C₉H₆N₂O₄Na⁺ |
| [C₇H₄NO₃]⁺ | 4-nitrobenzoyl cation |
| [C₂H₂NO]⁺ | oxyacetonitrile fragment |
Theoretical and Computational Chemistry
Computational Elucidation of Reaction Mechanisms
The computational elucidation of reaction mechanisms involving Acetonitrile (B52724), [(4-nitrobenzoyl)oxy]- is another area where specific research is not publicly available. This includes the characterization of transition states and the mapping of reaction pathways.
Transition State Characterization and Activation Energy Barriers
There are no published computational studies that characterize the transition states or calculate the activation energy barriers for reactions involving Acetonitrile, [(4-nitrobenzoyl)oxy]-. Such calculations are essential for understanding the kinetics and feasibility of its chemical transformations.
Reaction Pathway Mapping and Energetic Profiles
Similarly, the mapping of reaction pathways and the determination of energetic profiles for reactions in which Acetonitrile, [(4-nitrobenzoyl)oxy]- participates have not been reported in the scientific literature. This information is critical for a complete understanding of its reaction mechanisms.
Acetonitrile, 4 Nitrobenzoyl Oxy in Specialized Chemical Research Fields
Materials Science Applications (e.g., as a Monomer or Precursor in Polymer Chemistry)
In the field of materials science, Acetonitrile (B52724), [(4-nitrobenzoyl)oxy]- has been identified as a monomer template for the synthesis of sequence-defined polymers (SDPs). google.comgoogle.com This application leverages biotechnological machinery for materials synthesis. Specifically, the compound is used as a substrate in flexizyme-catalyzed tRNA acylation. google.comgoogle.com This process allows for the incorporation of the 4-nitrobenzoyl moiety into a growing polymer chain in a ribosome-based, cell-free translation system. google.comgoogle.com
This innovative approach expands the range of chemical bonds and monomer structures that can be polymerized using biological systems, moving beyond the traditional peptide bonds of proteins. google.comgoogle.com Acetonitrile, [(4-nitrobenzoyl)oxy]- serves as an activated form of 4-nitrobenzoic acid, with the cyanomethyl group acting as a leaving group, facilitating the transfer of the 4-nitrobenzoyl group to a transfer RNA (tRNA) molecule. google.com This acylated tRNA then participates in ribosome-mediated polymerization, allowing the precise placement of this non-canonical monomer into a polymer sequence. google.comgoogle.com
| Reactant | Role | Reference |
|---|---|---|
| 4-nitrobenzoic acid | Starting Material | google.comgoogle.com |
| Chloroacetonitrile | Source of Cyanomethyl Group | google.comgoogle.com |
| Triethylamine | Base | google.comgoogle.com |
| Dichloromethane | Solvent | google.comgoogle.com |
Environmental Chemical Transformations and Fate (Focus on Mechanistic Degradation)
Specific studies on the environmental fate and degradation mechanisms of Acetonitrile, [(4-nitrobenzoyl)oxy]- are not present in the scientific literature. However, a plausible degradation pathway can be proposed based on the known chemical behavior of its constituent functional groups: a nitroaromatic ring and a cyanomethyl ester.
In an aqueous environment, Acetonitrile, [(4-nitrobenzoyl)oxy]- is susceptible to degradation through hydrolysis and photolysis. The ester linkage is a primary site for hydrolysis, which can be accelerated by light (photohydrolysis).
The initial degradation step would likely be the cleavage of the ester bond. This hydrolysis reaction would yield 4-nitrobenzoic acid and cyanomethanol (formaldehyde cyanohydrin). Cyanomethanol is unstable and would likely decompose further into formaldehyde (B43269) and hydrogen cyanide.
The 4-nitrobenzoate (B1230335) component, being a nitroaromatic compound, is subject to further photochemical transformation. nih.gov The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group (forming 4-aminobenzoic acid). nih.gov Alternatively, under oxidative conditions promoted by photochemically produced hydroxyl radicals, hydroxylation of the benzene (B151609) ring can occur, leading to the formation of nitrophenols. nih.gov The benzene ring itself can eventually undergo cleavage, leading to smaller aliphatic molecules and ultimately mineralization to carbon dioxide and water. nih.govfrontiersin.org
| Initial Compound | Plausible Intermediate Products | Potential Final Products | Reference for Mechanism |
|---|---|---|---|
| Acetonitrile, [(4-nitrobenzoyl)oxy]- | 4-nitrobenzoic acid | Mineralization (CO₂, H₂O, NOx) | nih.govnih.gov |
| Cyanomethanol | Formaldehyde, Hydrogen Cyanide | - | General Chemical Principles |
| 4-hydroxylaminobenzoate | Protocatechuate | - | nih.gov |
| Nitrophenols | Ring-cleavage products | - | nih.gov |
Biogeochemical Transformation Pathways and Kinetic Studies
The biogeochemical fate of Acetonitrile, [(4-nitrobenzoyl)oxy]- is dictated by the susceptibility of its constituent functional groups—the ester linkage, the aromatic nitro group, and the acetonitrile moiety—to abiotic and biotic degradation processes. While direct studies on this specific compound are not extensively documented, its transformation pathways can be inferred from research on analogous structures. The primary degradation initiation is expected to be the hydrolysis of the ester bond, followed by the transformation of the resulting products: 4-nitrobenzoic acid and a cyanohydrin intermediate.
Abiotic Hydrolysis: The ester linkage is susceptible to chemical hydrolysis, a reaction whose rate is highly dependent on pH. Studies on similar 4-nitrophenyl esters show that hydrolysis can proceed through different mechanisms depending on the conditions. For instance, the hydrolysis of related sulfamate (B1201201) esters occurs via an associative S(N)2(S) mechanism in acidic conditions (pH 2-5), while a dissociative E1cB mechanism is observed in neutral to alkaline solutions. nih.gov The electron-withdrawing nature of the 4-nitro group generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, thus facilitating hydrolysis. chemrxiv.org
Biotic Transformation: Microbial action is anticipated to play a crucial role in the complete mineralization of Acetonitrile, [(4-nitrobenzoyl)oxy]-. The degradation can be conceptualized as a multi-step process:
Ester Cleavage: The initial and likely rate-determining step is the enzymatic hydrolysis of the ester bond by microbial esterases, yielding 4-nitrobenzoic acid and cyanomethanol.
Transformation of 4-Nitrobenzoic Acid: Nitroaromatic compounds are known to undergo microbial degradation, primarily initiated by the reduction of the nitro group. cswab.org This process is often catalyzed by nitroreductase enzymes and proceeds through a series of two-electron transfers, converting the nitro group to nitroso, then to a hydroxylamine (B1172632), and finally to an amino group (4-aminobenzoic acid). scielo.br This reduction is a critical detoxification step, as nitroaromatics can be toxic. Under certain conditions, microbes can utilize nitroaromatic compounds as a source of carbon and nitrogen. dtic.mil
Transformation of the Acetonitrile Moiety: The cyanomethanol released from hydrolysis is unstable and would likely decompose. The acetonitrile portion is subject to microbial degradation by various bacteria, fungi, and yeasts. osti.gov The primary enzymatic pathway involves nitrile hydratase, which converts the nitrile to an amide (acetamide), and a subsequent amidase, which hydrolyzes the amide to a carboxylic acid (acetic acid) and ammonia. asm.org These end-products are readily assimilated into central microbial metabolism. nih.govlu.se Several bacterial strains, such as Pseudomonas putida, are known to utilize acetonitrile as a sole carbon and nitrogen source. asm.org
Kinetic Studies: The kinetics of the initial hydrolysis step can be modeled based on data from analogous 4-nitrophenyl esters. The rate of this reaction is significantly influenced by the electronic properties of the substituents on the benzoyl ring. Hammett linear free-energy relationships have been used to model these kinetic trends in enzymatic hydrolysis, showing a correlation between hydrolytic rates and the charge density of the carbonyl carbon. semanticscholar.org
Below is a table summarizing kinetic data for the hydrolysis of related 4-nitrophenyl esters, which provides an indication of the potential reactivity of the target compound under various conditions.
| Ester Substrate | Hydrolysis Condition | Enzyme/Catalyst | Kinetic Parameter (k) | Reference |
| 4-Nitrophenyl Acetate | Steady-State | Penicillin G acylase (mutant F360V) | kcat = 0.15 s⁻¹ | researchgate.net |
| 4-Nitrophenyl Propionate | Steady-State | Penicillin G acylase (mutant F360V) | kcat = 0.5 s⁻¹ | researchgate.net |
| 4-Nitrophenyl Benzoate | Alkaline (NaOH) | None (Chemical) | Second-order rate constants vary with substituents | researchgate.net |
| Phenyl 4-nitrophenyl-sulfamate | Acidic (pH 2-5) | None (Chemical) | Follows S(N)2(S) mechanism | nih.gov |
This table is interactive. Users can sort and filter the data.
Supramolecular Chemistry and Non-Covalent Interactionschemrxiv.org
The molecular structure of Acetonitrile, [(4-nitrobenzoyl)oxy]- features several functional groups capable of engaging in a variety of non-covalent interactions, which are fundamental to its behavior in supramolecular chemistry and crystal engineering. The interplay of these weak interactions, including hydrogen bonding, π-π stacking, and C-H···N/O interactions, governs the self-assembly of the molecule into higher-order structures.
Hydrogen Bonding: The most prominent hydrogen bond acceptor in the molecule is the nitro group. The two oxygen atoms of the nitro group can readily accept hydrogen bonds from suitable donor molecules. This interaction is a well-established motif in the supramolecular assembly of nitro compounds. nih.gov Additionally, the nitrogen atom of the nitrile group and the carbonyl oxygen of the ester group can also act as weaker hydrogen bond acceptors.
π-π Stacking Interactions: The 4-nitrophenyl ring is an electron-deficient aromatic system due to the strong electron-withdrawing nature of the nitro group. This property makes it an excellent π-acceptor, enabling it to form strong π-π stacking interactions with electron-rich aromatic systems. These interactions are crucial in stabilizing crystal lattices and forming supramolecular polymers. Studies on benzonitrile (B105546) derivatives have shown that π-stacking interactions are a key factor in their physisorption onto surfaces like carbon nanotubes. researchgate.net
Other Non-Covalent Interactions:
Dipole-Dipole Interactions: The molecule possesses significant polarity due to the nitro, ester, and nitrile functional groups. Dipole-dipole interactions arising from these polar groups play an important role in the orientation of molecules in the solid state.
The combination of these non-covalent forces allows for the precise recognition and self-assembly of molecules containing these functional fragments. For example, supramolecular macrocycles have been designed to specifically recognize benzonitrile derivatives through a combination of π-π stacking and C-H···N interactions, mimicking a "key-lock" system. nih.gov The predictable nature of these interactions makes the 4-nitrobenzoyl and acetonitrile moieties valuable components in the design of complex supramolecular structures.
The potential non-covalent interactions involving Acetonitrile, [(4-nitrobenzoyl)oxy]- are summarized in the table below.
| Functional Group | Potential Non-Covalent Interaction | Role of Functional Group | Potential Partner |
| 4-Nitro Group (-NO₂) | Hydrogen Bonding | Acceptor | H-bond Donors (e.g., -OH, -NH) |
| 4-Nitro Group (-NO₂) | C-H···O Interaction | Acceptor | C-H Donors |
| Phenyl Ring | π-π Stacking | Acceptor | Electron-rich aromatic rings |
| Ester Group (-COO-) | Hydrogen Bonding | Acceptor (Carbonyl O) | H-bond Donors |
| Ester Group (-COO-) | Dipole-Dipole Interactions | Dipole | Other polar groups |
| Acetonitrile Group (-CN) | Hydrogen Bonding | Acceptor (N atom) | H-bond Donors |
| Acetonitrile Group (-CN) | C-H···N Interaction | Acceptor (N atom) | C-H Donors |
This table is interactive. Users can sort and filter the data.
Future Research Directions and Emerging Opportunities
Development of Highly Efficient and Stereoselective Synthetic Routes
The initial challenge in studying this compound would be its synthesis. Future research would need to focus on developing efficient and stereoselective methods for its preparation. Given its structure as an O-acylated cyanohydrin, potential synthetic strategies could involve the acylation of a cyanohydrin precursor. Research in this area would likely explore various catalysts and reaction conditions to achieve high yields and, if applicable, high enantioselectivity. The development of biocatalytic methods, perhaps using hydroxynitrile lyases, could also be a promising route to chiral variants of the molecule. nih.govd-nb.inforsc.org
Exploration of Unconventional Reactivity Patterns and Novel Chemical Transformations
The presence of the electron-withdrawing 4-nitrobenzoyl group would significantly influence the reactivity of the acetonitrile (B52724) moiety. Future studies could investigate novel chemical transformations that take advantage of this electronic feature. For example, the acidity of the α-proton could be modulated, potentially enabling unique C-C bond-forming reactions. chemrxiv.org Furthermore, the [(4-nitrobenzoyl)oxy] group could serve as a leaving group in substitution reactions or participate in rearrangement reactions, leading to the formation of complex molecular architectures. Exploration of its electrochemical properties could also reveal new reactivity patterns. mdpi.com
Integration with Advanced Flow Chemistry and Automated Synthesis Platforms
Once a viable synthetic route is established, its adaptation to flow chemistry and automated synthesis platforms would be a significant area of research. rsc.orgmdpi.compharmtech.comacsgcipr.orguc.ptnih.gov Flow chemistry could offer advantages in terms of safety, scalability, and reaction control, particularly if the synthesis involves unstable intermediates or highly exothermic reactions. mdpi.compharmtech.com Automated platforms could be employed for high-throughput screening of reaction conditions to rapidly optimize the synthesis. youtube.com
Application of In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring
To gain a deeper understanding of the synthesis and reactivity of "Acetonitrile, [(4-nitrobenzoyl)oxy]-", in-situ spectroscopic techniques would be invaluable. mt.comspectroscopyonline.comrsc.org Techniques such as ReactIR (in-situ infrared spectroscopy) and Raman spectroscopy could be used to monitor reaction kinetics, identify transient intermediates, and elucidate reaction mechanisms in real-time. nih.govresearchgate.net This data would be crucial for optimizing reaction conditions and for designing new transformations.
Deepening Theoretical Understanding through Advanced Computational Methodologies and Machine Learning
In parallel with experimental work, advanced computational methodologies could provide significant insights into the properties and reactivity of "Acetonitrile, [(4-nitrobenzoyl)oxy]-". nih.govacs.orgresearchgate.net Density functional theory (DFT) calculations could be used to predict its structure, stability, and spectroscopic properties, as well as to model reaction pathways and transition states. researchgate.net As more data becomes available, machine learning algorithms could be trained to predict the reactivity of this and related compounds, accelerating the discovery of new reactions and applications.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying the nitrobenzoyl and acetonitrile moieties. Aromatic protons appear downfield (δ 7.5–8.5 ppm), while the nitrile group (C≡N) resonates near δ 120 ppm in ¹³C NMR .
- X-ray crystallography : Used to resolve stereochemical ambiguities. For example, the Cambridge Structural Database (CSD) provides reference data for nitroaromatic compounds, aiding in structural validation .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
How can researchers address challenges in purifying Acetonitrile, [(4-nitrobenzoyl)oxy]-, particularly with byproduct interference?
Advanced Research Focus
Purification hurdles often arise from polar byproducts or unreacted starting materials. Methodological strategies include:
- Recrystallization : Selective solvent systems (e.g., ethanol/water) exploit solubility differences. Poorly crystalline derivatives may require seeding with structurally analogous compounds .
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) effectively separates nitro-containing compounds. Monitoring via TLC with UV detection is recommended .
- HPLC : Reversed-phase C18 columns with acetonitrile/water mobile phases resolve complex mixtures, particularly in analytical-scale preparations .
What experimental factors contribute to contradictory analytical data (e.g., GC-FID vs. NMR) for quantifying Acetonitrile, [(4-nitrobenzoyl)oxy]-?
Advanced Research Focus
Discrepancies often stem from matrix effects or instrumental limitations:
- GC-FID variables : Column temperature, carrier gas flow rate, and detector sensitivity must be optimized. For instance, acetonitrile’s low boiling point (82°C) necessitates careful temperature programming to avoid co-elution with solvents .
- NMR solvent interactions : Deuterated solvents (e.g., CD₃CN) may shift proton signals, requiring internal standards (e.g., TMS) for calibration .
- Sample preparation : Residual moisture or acidic impurities can degrade nitro groups, skewing quantification. Drying over molecular sieves and neutralization are critical .
How can computational modeling predict the reactivity and stability of Acetonitrile, [(4-nitrobenzoyl)oxy]- in novel reaction environments?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., nitro group’s electrophilicity) and predict regioselectivity in substitution reactions .
- Molecular dynamics simulations : Assess solvent interactions, such as acetonitrile’s role in stabilizing transition states through dipole-dipole interactions .
- Thermodynamic parameters : Proton affinity and bond dissociation energies derived from NIST data inform stability under thermal or acidic conditions .
What strategies mitigate degradation of Acetonitrile, [(4-nitrobenzoyl)oxy]- during long-term storage?
Q. Advanced Research Focus
- Light sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction .
- Moisture control : Use desiccants (e.g., silica gel) and inert atmospheres (N₂ or Ar) to avoid hydrolysis of the ester linkage .
- Stabilizers : Addition of radical scavengers (e.g., BHT) inhibits oxidative degradation .
How does the electronic nature of the nitro group influence the compound’s application in catalytic systems?
Advanced Research Focus
The strong electron-withdrawing nitro group enhances electrophilicity, making the compound a candidate for:
- Lewis acid catalysis : Coordinating with metal catalysts (e.g., Pd, Cu) in cross-coupling reactions .
- Photocatalysis : Nitroaromatics act as electron acceptors in visible-light-driven reactions, as demonstrated in benzodioxinone syntheses .
What are the limitations of current synthetic methodologies, and how can they be innovatively addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
